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Compound of Interest

Compound Name: N-Desmethyl dosimertinib-d5

Cat. No.: B15140261

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-desmethyl osimertinib, a primary active
metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase
inhibitor (TKI), osimertinib. The deuterated form, N-desmethyl osimertinib-d5, is a critical tool in
the bioanalysis of this significant metabolite. This document will cover the metabolism of
osimertinib, the pharmacokinetics of its N-desmethyl metabolites, detailed experimental
protocols for their quantification, and the signaling pathways involved. The term "dosimertinib”
is recognized as a deuterated analogue of osimertinib, designed to have an altered metabolic
profile.

Metabolism of Osimertinib to N-Desmethyl
Metabolites

Osimertinib undergoes extensive metabolism, primarily through oxidation and dealkylation. The
main metabolic pathways involve the cytochrome P450 (CYP) enzyme system, with CYP3A4
being the principal enzyme responsible for its disposition.[1] However, CYP1A1 has also been
identified as a novel pathway for osimertinib metabolism.[2][3]

Two major pharmacologically active N-desmethyl metabolites have been identified in plasma:
e AZ5104 (N-desmethyl osimertinib)

o AZ7550 (N-desmethyl osimertinib)
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These metabolites are formed via N-demethylation at two different positions on the osimertinib
molecule.[4] Both AZ5104 and AZ7550 are pharmacologically active, with AZ5104 being more
potent against both mutant and wild-type EGFR than the parent drug, while AZ7550 has a
comparable potency and selectivity profile to osimertinib.[5]

The deuterated version of osimertinib, known as dosimertinib, was developed to alter its
pharmacokinetic properties. Deuteration at specific metabolic sites can slow down the rate of
metabolism, a phenomenon known as the kinetic isotope effect.[4][6] Studies on a deuterated
form of osimertinib (osimertinib-d3) have shown that this modification significantly inhibits the
metabolic pathway that produces the AZ5104 metabolite, leading to a decrease in its plasma
concentration and a corresponding increase in the systemic exposure (AUC) and peak
concentration (Cmax) of the parent drug in both rats and humans.[4]
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Metabolic pathway of osimertinib.

Quantitative Data Presentation

The pharmacokinetic parameters of osimertinib and its N-desmethyl metabolites, AZ5104 and
AZ7550, have been characterized in various studies. The following tables summarize key
quantitative data.
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Table 1: Pharmacokinetic Parameters of Osimertinib and its N-Desmethyl Metabolites in
Patients with Normal vs. Severe Renal Impairment[7]

Analyte Pharmacokinetic Normal Renal Severe Renal
Parameter Function (n=8) Impairment (n=7)

Osimertinib AUC (nmol/L-h) 11,070 (87.5% GCV) 20,460 (69.4% GCV)

Cmax (nmol/L) 215.1 (90.3% GCV) 255.4 (64.5% GCV)

AZ5104 AUC (nmol/L-h) 1,200 (88.6% GCV) 2,130 (74.4% GCV)

Cmax (nmol/L) 21.0 (88.9% GCV) 33.6 (69.6% GCV)

AZ7550 AUC (nmol/L-h) 1,160 (89.0% GCV) 2,050 (73.7% GCV)

Cmax (nmol/L) 19.8 (89.3% GCV) 31.4 (69.2% GCV)

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration;
GCV: Geometric coefficient of variation.

Table 2: Pharmacokinetic Parameters of Osimertinib and its N-Desmethyl Metabolites in
Patients with Varying Hepatic Function[8]
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Normal ] ] Moderate
. . Mild Hepatic .
Pharmacokinet Hepatic . Hepatic
Analyte . . Impairment .
ic Parameter Function (n=7) Impairment
n=
(n=10) (n=5)
o 15,780 (38% 9,983 (36% 10,790 (22%
Osimertinib AUC (nM:-h)
GCV) GCV) GCV)
291.8 (45% 150.1 (37% 177.1 (41%
Cmax (nM)
GCV) GCV) GCV)
1,740 (37% 1,173 (33% 1,228 (20%
AZ5104 AUC (nM-h)
GCV) GCV) GCV)
Cmax (nM) 28.1 (43% GCV)  17.5(34% GCV)  19.3 (33% GCV)
1,691 (37% 1,128 (31% 1,189 (21%
AZ7550 AUC (nM-h)
GCV) GCV) GCV)
Cmax (nM) 27.2 (43% GCV)  16.9 (31% GCV)  18.5 (34% GCV)

Table 3: Metabolite-to-Parent Drug Ratios
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Ratio to Parent

Study Population Metabolite . o Reference
(Osimertinib)
Patients with Severe
_ AZ5104 (AUC) ~10.4% [7]
Renal Impairment
AZ7550 (AUC) ~10.0% [7]
Patients with Normal
] AZ5104 (AUC) ~10.8% [7]
Renal Function
AZ7550 (AUC) ~10.5% [7]
At steady state
_ AZ5104 (AUC) ~10% [5]
(general population)
AZ7550 (AUC) ~10% [5]
SCID Mice (5 mg/kg
AZ5104 (AUC) 21-44% [9]

dose)

AZ7550 (AUC)

24-34%

[9]

Experimental Protocols

The quantification of osimertinib and its N-desmethyl metabolites in biological matrices is

predominantly performed using liquid chromatography-tandem mass spectrometry (LC-

MS/MS). The use of a deuterated internal standard, such as N-desmethyl osimertinib-d5, is

crucial for accurate quantification.

Protocol for Quantification of Osimertinib and N-
Desmethyl Metabolites in Human Plasma

This protocol is a composite based on several published methods.[10][11][12][13]

1. Sample Preparation (Protein Precipitation)

e To 50 pL of human plasma, add 150 pL of a solution of the internal standard (e.qg.,

[13C,2H3]-osimertinib) in methanol or acetonitrile to precipitate proteins.
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Vortex the mixture for approximately 2 minutes.

Centrifuge at high speed (e.g., 11,300 x g) for 5 minutes.

Transfer the supernatant to a new vial for analysis. For some methods, a dilution step with
water is performed to ensure compatibility with the mobile phase.

. Liquid Chromatography

LC System: An ultra-high-performance liquid chromatography (UPLC) or high-performance
liquid chromatography (HPLC) system.

Column: A reverse-phase C18 column (e.g., Kinetex EVO C18, 2.1 x 150 mm, 2.6 pum or
Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 ym).[10][11]

Mobile Phase: A gradient elution is typically used.

o Mobile Phase A: 0.1% or 0.2% formic acid in water.[10]

o Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

Flow Rate: 0.4 mL/min.[10]

Injection Volume: 1-10 L.

. Mass Spectrometry

Mass Spectrometer: A triple quadrupole mass spectrometer.

lonization Mode: Electrospray ionization (ESI) in positive ion mode.[10][11]

Detection: Multiple reaction monitoring (MRM) is used to monitor the specific parent-to-
product ion transitions for each analyte and the internal standard.

o Osimertinib: m/z 500.1 - 72.2[13]

o AZ5104 and AZ7550: Specific transitions for these metabolites would be determined
during method development.
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e Source Parameters (Example):[10]

o

Capillary voltage: 4 kV

[¢]

Cone voltage: 35V

[e]

Desolvation temperature: 400°C

[e]

Desolvation gas flow: 1,200 L/h

4. Method Validation The method should be validated according to regulatory guidelines (e.g.,
FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
[13][14]
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Bioanalytical workflow for osimertinib.
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Signaling Pathways

Osimertinib is a potent and selective inhibitor of EGFR with activating mutations (e.g., exon 19
deletions, L858R) and the T790M resistance mutation.[15] By irreversibly binding to the
cysteine residue at position 797 in the ATP-binding pocket of EGFR, osimertinib blocks the
downstream signaling pathways that drive cell proliferation and survival. These pathways
include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3SK-AKT pathway.[15] The active
metabolites, including N-desmethyl osimertinib, also contribute to the inhibition of these
pathways.
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EGFR signaling pathway inhibition.
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Conclusion

N-desmethyl osimertinib is a crucial, pharmacologically active metabolite of osimertinib.
Understanding its formation, pharmacokinetic profile, and biological activity is essential for a
complete picture of osimertinib's pharmacology. The use of deuterated standards like N-
desmethyl osimertinib-d5 is indispensable for the accurate bioanalytical quantification required
in clinical and preclinical research. This guide provides a foundational overview for
professionals in the field of drug development and oncology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39787847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078286/
https://www.mdpi.com/1420-3049/27/14/4474
https://www.mdpi.com/1420-3049/27/14/4474
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409122/
https://www.researchgate.net/figure/Species-comparison-of-osimertinib-metabolites-generated-in-liver-microsomal-fractions-in_fig1_323157876
https://www.benchchem.com/product/b15140261#n-desmethyl-dosimertinib-d5-as-a-metabolite-of-dosimertinib
https://www.benchchem.com/product/b15140261#n-desmethyl-dosimertinib-d5-as-a-metabolite-of-dosimertinib
https://www.benchchem.com/product/b15140261#n-desmethyl-dosimertinib-d5-as-a-metabolite-of-dosimertinib
https://www.benchchem.com/product/b15140261#n-desmethyl-dosimertinib-d5-as-a-metabolite-of-dosimertinib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15140261?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

